2,4,6-triiodo-5-(2-methoxyacetamido)benzene-1,3-dicarboxylic acid
Overview
Description
2,4,6-triiodo-5-(2-methoxyacetamido)benzene-1,3-dicarboxylic acid is a complex organic compound characterized by the presence of three iodine atoms and functional groups such as methoxyacetamido and dicarboxylic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-triiodo-5-(2-methoxyacetamido)benzene-1,3-dicarboxylic acid typically involves multi-step organic reactions. One common approach is the iodination of a benzene derivative followed by the introduction of methoxyacetamido and dicarboxylic acid groups through nucleophilic substitution and esterification reactions. The reaction conditions often require the use of strong acids or bases, organic solvents, and controlled temperatures to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial to achieving high efficiency and consistency in product quality.
Chemical Reactions Analysis
Types of Reactions
2,4,6-triiodo-5-(2-methoxyacetamido)benzene-1,3-dicarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can lead to the removal of iodine atoms or the modification of functional groups.
Substitution: Nucleophilic substitution reactions can replace iodine atoms with other functional groups, altering the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
2,4,6-triiodo-5-(2-methoxyacetamido)benzene-1,3-dicarboxylic acid has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: The compound’s iodine content makes it useful in radiolabeling studies and imaging techniques.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 2,4,6-triiodo-5-(2-methoxyacetamido)benzene-1,3-dicarboxylic acid exerts its effects involves interactions with molecular targets such as enzymes or receptors. The iodine atoms can enhance the compound’s binding affinity to these targets, while the functional groups may participate in specific biochemical pathways. The exact pathways and targets depend on the compound’s application and the biological system .
Comparison with Similar Compounds
Similar Compounds
- 2,4,6-triiodo-5-(methylamino)benzene-1,3-dicarboxylic acid
- 2,4,6-triiodobenzene-1,3,5-tricarboxylic acid
Uniqueness
Compared to similar compounds, 2,4,6-triiodo-5-(2-methoxyacetamido)benzene-1,3-dicarboxylic acid is unique due to the presence of the methoxyacetamido group, which can influence its chemical reactivity and biological activity. This functional group may enhance the compound’s solubility, stability, and interaction with specific molecular targets, making it a valuable tool in various research and industrial applications.
Properties
IUPAC Name |
2,4,6-triiodo-5-[(2-methoxyacetyl)amino]benzene-1,3-dicarboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8I3NO6/c1-21-2-3(16)15-9-7(13)4(10(17)18)6(12)5(8(9)14)11(19)20/h2H2,1H3,(H,15,16)(H,17,18)(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQPKNHUDABGWHM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)NC1=C(C(=C(C(=C1I)C(=O)O)I)C(=O)O)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8I3NO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
630.90 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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